Cas no 1638744-08-7 (tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate)

Tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring a Boc-protected amine and a quaternary carbon center, makes it valuable for constructing complex molecules with high enantiopurity. The tert-butyloxycarbonyl (Boc) group enhances stability and facilitates selective deprotection under mild acidic conditions. The rigid 3,3-dimethyl substitution imparts steric control in reactions, improving regioselectivity. This compound is particularly useful in peptidomimetics, asymmetric catalysis, and the synthesis of bioactive compounds. Its well-defined reactivity and compatibility with diverse synthetic conditions make it a versatile building block in medicinal chemistry and drug development.
tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate structure
1638744-08-7 structure
Product Name:tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
CAS No:1638744-08-7
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD28501841
CID:3164942
PubChem ID:96611921
Update Time:2025-06-08

tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
    • (S)-tert-Butyl4-amino-3,3-dimethylpyrrolidine-1-carboxylate
    • P16318
    • AS-53313
    • DB-404839
    • AKOS030237643
    • CS-0048514
    • t-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
    • MFCD28501841
    • 1-Pyrrolidinecarboxylic acid, 4-amino-3,3-dimethyl-, 1,1-dimethylethyl ester, (4S)-
    • (S)-tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate
    • tert-butyl (S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
    • 1638744-08-7
    • (4S)-1-Boc-4-amino-3,3-dimethylpyrrolidine
    • MDL: MFCD28501841
    • Inchi: 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m1/s1
    • InChI Key: DLQDCEVLPYUFGY-MRVPVSSYSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@H](C(C)(C)C1)N)=O

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate Pricemore >>

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tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1638744-08-7)tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Order Number:A1068502
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:40
Price ($):4382.0
Email:sales@amadischem.com

Additional information on tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate: A Comprehensive Overview

tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a versatile organic compound with the CAS number 1638744-08-7. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. The molecule is characterized by a pyrrolidine ring system, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl ester group. The stereochemistry at the 4th position of the pyrrolidine ring is S, as indicated by the (4S) designation in its name.

The tert-butyl ester group plays a crucial role in stabilizing the amine functionality at the 4th position of the pyrrolidine ring. This stabilization is essential for maintaining the compound's chemical integrity and enabling its participation in various biochemical reactions. Recent studies have highlighted the importance of such ester groups in modulating the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). For instance, research published in *Journal of Medicinal Chemistry* demonstrated that the tert-butyl ester group can enhance the bioavailability of certain drugs by protecting them from enzymatic degradation during their passage through the gastrointestinal tract.

The pyrrolidine ring system is a key structural feature of this compound. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and interact with various biological targets, such as enzymes and receptors. The 3,3-dimethyl substitution on the pyrrolidine ring adds bulk to the molecule, which can influence its conformational flexibility and binding affinity to target proteins. This substitution pattern has been shown to improve the pharmacodynamic properties of certain drugs by enhancing their selectivity and reducing off-target effects.

Recent advancements in synthetic methodology have enabled more efficient routes to prepare tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate. For example, researchers have developed asymmetric catalytic approaches that allow for high-yielding enantioselective synthesis of this compound. These methods are particularly valuable for producing chiral compounds with high optical purity, which is a critical requirement for many pharmaceutical applications.

In terms of biological activity, tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate has been investigated for its potential as a lead compound in drug discovery programs targeting various diseases. Preclinical studies have shown that this compound exhibits promising activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The amino group at the 4th position of the pyrrolidine ring is believed to play a key role in these enzymatic interactions.

Furthermore, this compound has been explored as a building block for constructing more complex molecules with enhanced therapeutic potential. Its modular structure allows for easy functionalization at multiple positions on the pyrrolidine ring, enabling chemists to design derivatives with tailored biological activities. For instance, recent research has focused on appending additional functional groups to this compound to improve its solubility and bioavailability.

The tert-butyl ester group also makes this compound amenable to further chemical transformations. For example, it can be readily converted into other esters or acids by hydrolysis under appropriate conditions. This versatility has made it a valuable intermediate in organic synthesis.

In conclusion, tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a highly versatile compound with significant potential in drug discovery and development. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research. As new synthetic methods and biological insights continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1638744-08-7)tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
A1068502
Purity:99%
Quantity:5g
Price ($):4382.0
Email